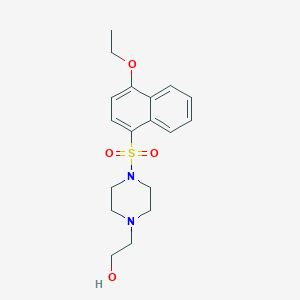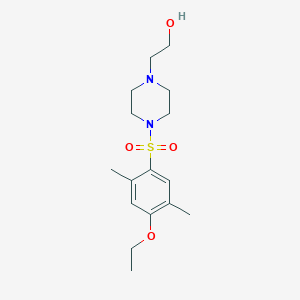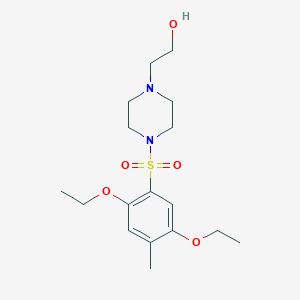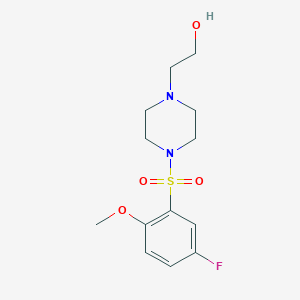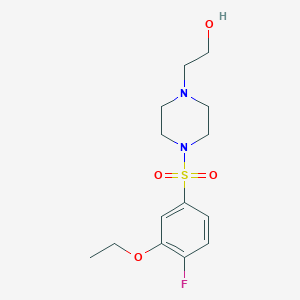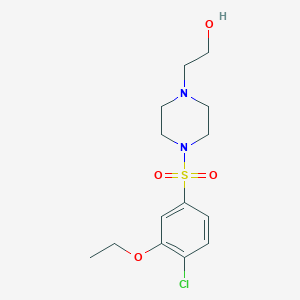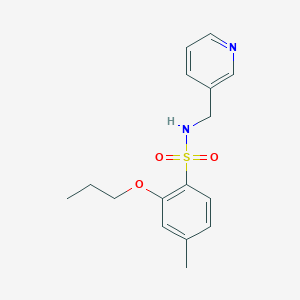
4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PMSF and is widely used as a serine protease inhibitor.
作用机制
PMSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the serine residue in the active site and the sulfonyl group of PMSF.
Biochemical and Physiological Effects:
PMSF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
实验室实验的优点和局限性
One of the main advantages of PMSF is its ability to irreversibly inhibit serine proteases, making it a useful tool in protein purification and enzyme assays. However, PMSF is not effective against all proteases and can also inhibit other enzymes, such as lipases and esterases. Additionally, PMSF can be toxic to cells at high concentrations, limiting its use in cell-based assays.
未来方向
There are several future directions for the research and application of PMSF. One area of interest is the development of more specific and potent serine protease inhibitors. Another area of interest is the study of the role of serine proteases in various diseases, such as cancer and viral infections. Additionally, the use of PMSF in combination with other inhibitors and drugs is an area of potential research.
合成方法
The synthesis of PMSF involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinemethanol in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
PMSF is widely used as a serine protease inhibitor in various scientific research applications. It is commonly used to inhibit proteases during protein purification and is also used in enzyme assays. PMSF is also used in the study of blood coagulation, apoptosis, and viral infections.
属性
IUPAC Name |
4-methyl-2-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-9-21-15-10-13(2)6-7-16(15)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDARBXKFDXUZCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
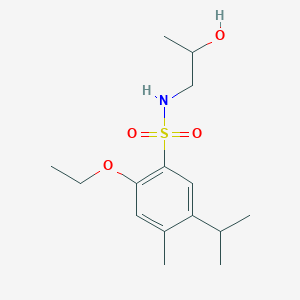
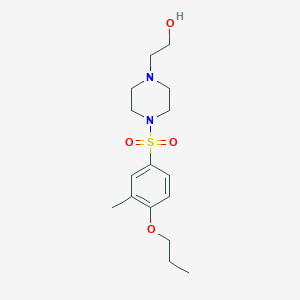
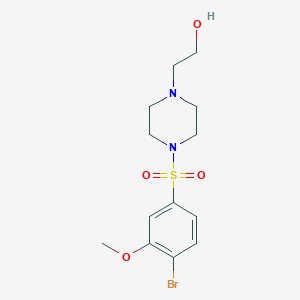
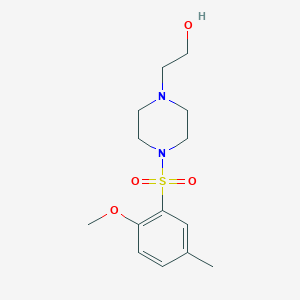
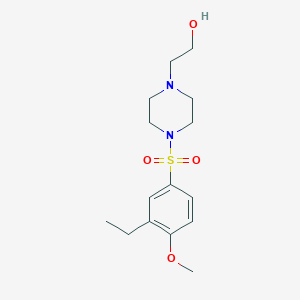
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
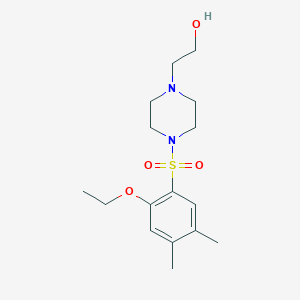
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
